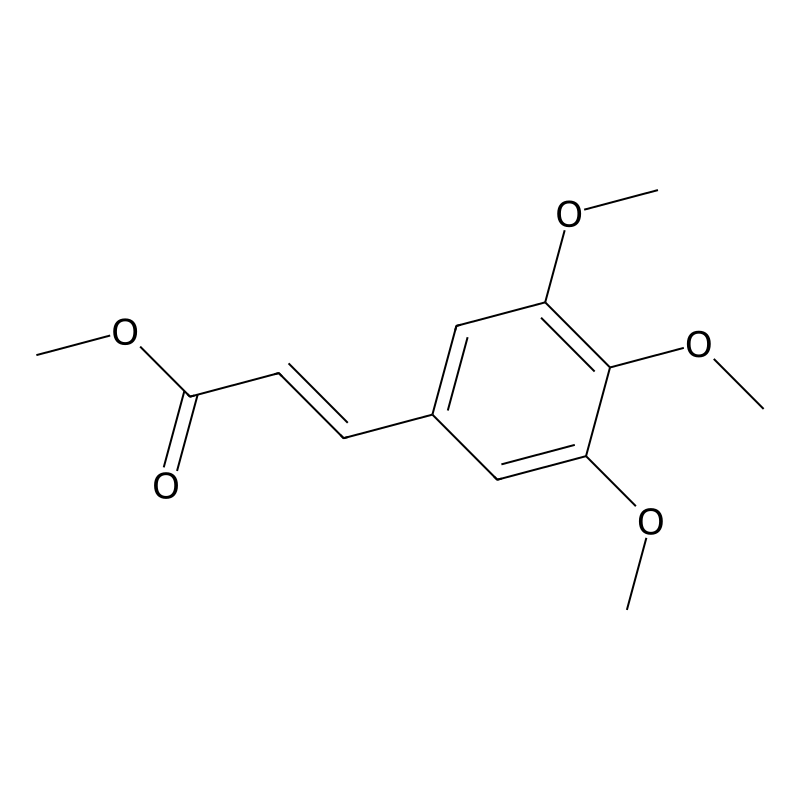

Methyl 3,4,5-trimethoxycinnamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

MTC is a naturally occurring phenylpropanoid ester, found in various plants including coffee []. It belongs to the class of coumaric acids and derivatives []. Scientific research on MTC has explored its potential applications in various fields, including:

Anti-inflammatory properties:

Studies have investigated the anti-inflammatory effects of MTC in macrophages, which are immune cells involved in inflammatory responses. In vitro studies suggest that MTC may suppress the production of inflammatory mediators in macrophages [].

Antiplatelet aggregation:

Research has explored the potential of MTC to inhibit the aggregation of platelets, which are blood cells involved in clotting. In vitro studies suggest that MTC may have antiplatelet aggregation activity [].

Methyl 3,4,5-trimethoxycinnamate is an alkyl cinnamate derived from the esterification of 3,4,5-trimethoxycinnamic acid with methanol. Its molecular formula is C₁₃H₁₆O₅, and it features three methoxy groups attached to a cinnamate backbone. The compound is known for its bioactive properties and is primarily found in various plants .

- Oxidation: Can be oxidized to form corresponding carboxylic acids.

- Reduction: Capable of being reduced to yield alcohols.

- Substitution: Undergoes substitution reactions where methoxy groups can be replaced by other functional groups. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

This compound exhibits notable biological activities:

- Anti-inflammatory Effects: Methyl 3,4,5-trimethoxycinnamate has been shown to suppress the release of inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta in RAW264.7 macrophages. It also reduces nitric oxide production and prostaglandin E2 levels .

- Antioxidant Properties: The compound enhances the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), promoting antioxidant responses in cells .

- Metabolic Effects: In co-culture systems with adipocytes, it improves glucose uptake and activates AMP-activated protein kinase alpha.

Methyl 3,4,5-trimethoxycinnamate is typically synthesized through Fischer esterification. The process involves:

- Reacting 3,4,5-trimethoxycinnamic acid with methanol.

- Utilizing an acid catalyst such as sulfuric acid.

- Refluxing the reaction mixture for several hours to ensure complete esterification.

- Extracting the product using organic solvents like ethyl acetate after removing excess methanol .

The applications of methyl 3,4,5-trimethoxycinnamate are varied and include:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it holds potential as a therapeutic agent in treating inflammatory diseases.

- Cosmetics: Its antioxidant capabilities make it a candidate for inclusion in skincare formulations aimed at reducing oxidative stress on the skin.

- Food Industry: As a natural preservative or flavoring agent due to its plant-derived origins .

Research indicates that methyl 3,4,5-trimethoxycinnamate interacts with various biochemical pathways:

- It modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway by reducing the phosphorylation of IκB proteins.

- Enhances Nrf2 binding to antioxidant response elements in DNA, which is crucial for cellular defense against oxidative stress .

Methyl 3,4,5-trimethoxycinnamate shares structural similarities with other phenylpropanoid compounds. Here are some comparable compounds:

Methyl 3,4,5-trimethoxycinnamate is unique due to its three methoxy groups that enhance its solubility and biological activity compared to these similar compounds.

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant